molecular formula C18H17FN2S B389101 (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE

Cat. No.: B389101
M. Wt: 312.4g/mol
InChI Key: NPDDNFHIQBWRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Substitution Reactions:

    Final Assembly: The final compound is obtained by coupling the thiazole derivative with the appropriate amine under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-N-(4-fluorophenyl)amine: Lacks the thiazole ring but shares similar aromatic substituents.

    3-ethyl-4-(4-fluorophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the amine substituents.

Uniqueness

(2Z)-3-ETHYL-4-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to the combination of the thiazole ring with specific aromatic substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H17FN2S

Molecular Weight

312.4g/mol

IUPAC Name

3-ethyl-4-(4-fluorophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C18H17FN2S/c1-3-21-17(14-6-8-15(19)9-7-14)12-22-18(21)20-16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3

InChI Key

NPDDNFHIQBWRDC-UHFFFAOYSA-N

SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

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